molecular formula C25H32O12 B1675382 Ligustroside CAS No. 35897-92-8

Ligustroside

Cat. No.: B1675382
CAS No.: 35897-92-8
M. Wt: 524.5 g/mol
InChI Key: GMQXOLRKJQWPNB-MVVLSVRYSA-N
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Description

Ligustroside is a phenolic compound predominantly found in olive cultivars. It is a secoiridoid glycoside, which means it is a glycoside derivative of a secoiridoid. This compound is known for its role as a plant metabolite and an antineoplastic agent. It is structurally similar to oleuropein, differing by one hydroxyl group .

Mechanism of Action

Target of Action

Ligustroside, also known as Ligstroside, primarily targets mitochondrial bioenergetics . It has been shown to have a significant impact on models of early Alzheimer’s disease (AD) and brain aging . Additionally, this compound significantly inhibits nitric oxide production in lipopolysaccharide-activated RAW264.7 macrophages .

Mode of Action

This compound interacts with its targets by enhancing mitochondrial bioenergetics . Furthermore, this compound inhibits nitric oxide production, which plays a crucial role in inflammation .

Biochemical Pathways

This compound affects the Matrix Metalloproteinases (MMPs) pathway . MMPs play a key role in the pathology of photoaging . This compound competitively inhibits all MMP-1, MMP-3, and MMP-9 activities . It also affects the AP-1/matrix metalloproteinase pathway , preventing the binding of AP-1 to DNA, leading to the total loss of constitutive DNA-binding ability .

Pharmacokinetics

The pharmacokinetics of this compound are influenced by the process of Chinese medicine processing (CMP) . During processing, such as steaming, hydrolysis reactions can occur in the iridoid glycosides, leading to a decrease in the levels of this compound, while the levels of other components increase . This process facilitates the dissolution, absorption, and targeted distribution of active components .

Result of Action

The action of this compound results in improved mitochondrial bioenergetics in models of early Alzheimer’s disease and brain aging . It also leads to the inhibition of nitric oxide production in lipopolysaccharide-activated RAW264.7 macrophages . These effects contribute to its potential application as an anti-aging agent with MMP inhibitory and anti-transcriptional activities .

Action Environment

The action of this compound is influenced by environmental factors such as heat during the processing of Chinese medicine . The ‘heat’ during processing leads to the generation of easily absorbed components through the hydrolysis of glycosides . This highlights the importance of the processing environment in enhancing the efficacy of this compound .

Biochemical Analysis

Biochemical Properties

Ligustroside plays a crucial role in various biochemical reactions. It exhibits selective inhibition of the COX-1 enzyme in the arachidonate cascade metabolism, leading to a reduction in prostaglandin E2 (PGE2) levels in activated mouse macrophages and thromboxane B2 (TXB2) levels in human platelets . Additionally, this compound inhibits nitric oxide (NO) production in LPS-activated RAW264.7 macrophages without cytotoxic effects . These interactions highlight this compound’s potential as an anti-inflammatory agent.

Cellular Effects

This compound has been shown to exert protective effects on various cell types and cellular processes. In colitis-induced mice, this compound supplementation reduced body weight loss, decreased disease activity indices, and alleviated colon damage . It also decreased proinflammatory cytokine concentrations in serum, increased immunoglobulin content, and enhanced antioxidant enzyme levels in colon tissue . Furthermore, this compound reduced mucus secretion and prevented cell apoptosis, indicating its role in maintaining cellular integrity and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It competitively inhibits matrix metalloproteinases (MMP-1, MMP-3, and MMP-9) by forming non-covalent binding interactions with these enzymes . This compound also interferes with the AP-1/DNA complex formation, thereby inhibiting the transcription of genes involved in inflammation and aging . These interactions underscore this compound’s potential as an anti-aging and anti-inflammatory agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound remains stable and effective in reducing inflammation and enhancing the intestinal barrier in colitis-induced mice over a period of supplementation . Long-term effects include alterations in gut microbiota composition and lipid profiles, indicating sustained benefits of this compound supplementation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In colitis-induced mice, a dosage of 2 mg/kg was found to be effective in reducing inflammation and preventing cell apoptosis without any toxic effects

Metabolic Pathways

This compound is involved in several metabolic pathways, including the regulation of MAPKs, JAK/STAT, NF-κB, Nrf2/HO-1, and NLRP3 inflammasome signaling pathways . These pathways play a crucial role in inflammation and oxidative stress responses. This compound’s interaction with these pathways highlights its potential as a therapeutic agent for immune-inflammatory diseases.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation in specific tissues . These interactions ensure that this compound reaches its target sites and exerts its biological effects effectively.

Subcellular Localization

This compound’s subcellular localization is crucial for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This precise localization allows this compound to interact with its target biomolecules and exert its therapeutic effects efficiently.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ligustroside can be synthesized through various chemical reactions involving the esterification of 3,4-dihydro-2H-pyran-5-carboxylic acid with 4-hydroxyphenethyl alcohol. The reaction typically requires an acidic catalyst and is conducted under reflux conditions to ensure complete esterification.

Industrial Production Methods: In the industrial context, ligstroside is primarily extracted from olive leaves and fruits. The extraction process involves crushing the olive material, followed by solvent extraction using ethanol or methanol. The extract is then purified using chromatographic techniques to isolate ligstroside .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Hydrolysis: Enzymatic hydrolysis of ligstroside by β-glucosidases results in the formation of ligstroside aglycone and glucose.

    Esterification and Transesterification: this compound can participate in esterification and transesterification reactions to form different ester derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Hydrolysis: Enzymatic hydrolysis is typically carried out using β-glucosidases under mild conditions.

    Esterification: Acidic catalysts such as sulfuric acid or p-toluenesulfonic acid are used under reflux conditions.

Major Products Formed:

Scientific Research Applications

Ligustroside has a wide range of applications in scientific research:

Comparison with Similar Compounds

Ligustroside is often compared with other secoiridoid glycosides such as oleuropein, demethyloleuropein, and nüzhenide. These compounds share similar structural features but differ in their specific functional groups and biological activities:

This compound’s unique combination of phenolic and glycosidic components contributes to its distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

methyl (4S,5E,6S)-5-ethylidene-4-[2-[2-(4-hydroxyphenyl)ethoxy]-2-oxoethyl]-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32O12/c1-3-15-16(10-19(28)34-9-8-13-4-6-14(27)7-5-13)17(23(32)33-2)12-35-24(15)37-25-22(31)21(30)20(29)18(11-26)36-25/h3-7,12,16,18,20-22,24-27,29-31H,8-11H2,1-2H3/b15-3+/t16-,18+,20+,21-,22+,24-,25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMQXOLRKJQWPNB-MVVLSVRYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C1C(C(=COC1OC2C(C(C(C(O2)CO)O)O)O)C(=O)OC)CC(=O)OCCC3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/1\[C@@H](C(=CO[C@H]1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)C(=O)OC)CC(=O)OCCC3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701318124
Record name Ligstroside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701318124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

524.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35897-92-8
Record name Ligstroside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35897-92-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ligstroside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035897928
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ligstroside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701318124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LIGSTROSIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83S9SA69C5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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